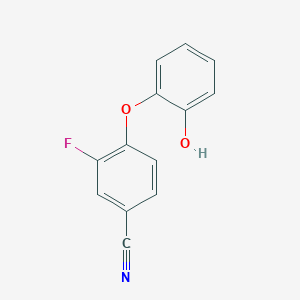

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-(2-hydroxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO2/c14-10-7-9(8-15)5-6-12(10)17-13-4-2-1-3-11(13)16/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEOHJLRTQYDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

A common approach begins with halogenated fluorobenzene derivatives such as 2,6-difluoro-3-bromoanisole or related compounds. These serve as substrates for subsequent cyanogenation and substitution reactions.

- Methoxylation and Bromination: Initial steps often involve methoxylation to protect phenolic groups, followed by bromination to introduce a leaving group for further substitution.

Cyanogenation Reaction

The nitrile group is introduced by cyanogenation, typically using cuprous cyanide (CuCN) in an aprotic polar solvent such as dimethylformamide (DMF) .

Hydrolysis and Demethylation

If methoxy groups are present as protecting groups, hydrolysis in hydrobromic acid solution (40% HBr) at elevated temperatures (90–140 °C) converts methoxy groups to hydroxy groups, yielding the 2-hydroxyphenoxy substituent.

Nucleophilic Aromatic Substitution for Hydroxyphenoxy Group

The 2-hydroxyphenoxy moiety is introduced via nucleophilic aromatic substitution on a fluorinated aromatic ring, exploiting the activating effect of fluorine as a leaving group.

- Phenol or substituted phenol is reacted with a fluorinated benzonitrile intermediate.

- Conditions generally involve heating in polar solvents with bases to facilitate substitution.

Representative Experimental Data and Yields

Table 1: Cyanogenation Reaction Conditions and Yields

| Parameter | Value/Range | Notes |

|---|---|---|

| Substrate | 2,6-Difluoro-3-bromoanisole | Starting material |

| Cuprous cyanide (CuCN) | 1.1–2.0 equiv | Molar ratio to substrate |

| Solvent | Dry DMF | Aprotic polar solvent |

| Temperature | 80–150 °C | Optimal around 120 °C |

| Reaction time | 2–5 hours | 3 hours typical |

| Yield | ~70% | Isolated off-white solid |

Table 2: Hydrolysis and Demethylation Conditions

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting material | 2,4-Difluoro-3-anisole nitrile | Methoxy-protected intermediate |

| Acid | 40% Hydrobromic acid (HBr) | Strong acid for hydrolysis |

| Temperature | 90–140 °C | Typically 130 °C |

| Reaction time | Overnight (~12 hours) | Dependent on acid concentration |

| Yield | ~85% | White solid after purification |

Alternative Synthetic Routes and Related Compounds

While direct literature on 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile is limited, related synthetic methods for fluorinated benzonitriles and hydroxy-substituted benzenes provide insight:

- Diazotization and Substitution: For related compounds such as 3-fluoro-4-trifluoromethylbenzonitrile, diazotization of aniline intermediates followed by substitution with cyanide sources is effective.

- Use of Metal Cyanides: Besides cuprous cyanide, potassium and sodium cyanide have been employed for cyanation under controlled conditions (60–250 °C) in solvents like N-methylpyrrolidone (NMP), DMSO, or DMF.

- Reduction and Bromination Steps: Starting from nitro-substituted fluorobenzenes, sequential reduction and bromination steps enable installation of functional groups prior to cyanation.

Summary of Key Reaction Steps for 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Methoxylation | Ether formation | Methanol, base | Protection of phenol group |

| 2. Bromination | Electrophilic aromatic | Bromine, acetic acid, 0–60 °C | Introduction of bromine |

| 3. Cyanogenation | Nucleophilic substitution | CuCN, DMF, 80–150 °C, 2–5 h | Bromine replaced by nitrile |

| 4. Hydrolysis/Demethylation | Acid hydrolysis | 40% HBr, 90–140 °C, overnight | Methoxy to hydroxy conversion |

| 5. Nucleophilic substitution | Phenol substitution | Phenol, base, heat | Formation of hydroxyphenoxy group |

Research Findings and Notes

- The use of cuprous cyanide in DMF is a well-established method for introducing nitrile groups into aromatic systems with halogen leaving groups, providing good yields and purity.

- Hydrolysis with hydrobromic acid effectively converts methoxy groups to hydroxy groups without degrading the nitrile functionality.

- Reaction temperatures and times are critical for optimizing yields and minimizing by-products.

- The nucleophilic aromatic substitution to install the hydroxyphenoxy group exploits the activating effect of fluorine and requires careful control of base and solvent conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of corresponding amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile has several scientific research applications across various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Hydrogen Bonding

- 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (CAS: N/A): The para-hydroxyphenoxy isomer forms O–H···N hydrogen bonds, creating zigzag chains in its crystal structure . This contrasts with the target compound’s 2-hydroxyphenoxy group, where the ortho-hydroxyl group may lead to intramolecular hydrogen bonding or altered packing motifs.

- 2-Fluoro-4-hydroxybenzonitrile (CAS: 331-62-4): A positional isomer with a hydroxyl group directly on the benzonitrile ring (4-position) rather than a phenoxy-linked substituent. This structure lacks the ether linkage, reducing steric bulk and altering solubility in polar solvents .

Halogen and Functional Group Variations

- 3-Fluoro-4-(4-formylphenoxy)benzonitrile (Compound S5): Features a formyl group instead of a hydroxyl, enabling further functionalization (e.g., condensation reactions). Reported in 82% yield via K₂CO₃-mediated coupling, with HRMS [M+H]⁺ at 242.0616 .

Heterocyclic and Alkyl Substituents

- This compound has a molecular weight of 201.20 g/mol and 98% purity .

- 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3): A simpler analog lacking the phenoxy group, with a molecular weight of 135.14 g/mol. The methyl group at the 4-position increases hydrophobicity compared to hydroxylated derivatives .

Key Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Purity | Yield |

|---|---|---|---|---|---|

| 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile | 1183090-50-7 | 229.21 | 2-hydroxyphenoxy, F, CN | 95% | N/A |

| 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile | N/A | 229.21 | 4-hydroxyphenoxy, F, CN | N/A | 86% |

| 3-Chloro-4-(4-formylphenoxy)benzonitrile | 676494-58-9 | 257.67 | 4-formylphenoxy, Cl, CN | N/A | N/A |

| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | 135.14 | Methyl, F, CN | N/A | N/A |

Table 2: Spectral Data Comparison

Biologische Aktivität

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom , a hydroxyphenoxy group , and a benzonitrile moiety , which contribute to its unique chemical properties. The presence of these functional groups enhances its interaction with biological targets.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Fluorine | Enhances lipophilicity and binding |

| Hydroxyphenoxy Group | Involved in hydrogen bonding |

| Benzonitrile | Provides a stable aromatic framework |

The biological activity of 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile is primarily attributed to its ability to interact with various molecular targets. The fluoro and hydroxy groups facilitate binding through:

- Hydrogen bonding

- Hydrophobic interactions

- Non-covalent interactions

These interactions are crucial for its activity against specific enzymes and receptors, influencing pathways such as inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile has been investigated for its efficacy against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| MRSA | 10 µg/mL |

Anti-inflammatory Potential

The compound has also shown promise in modulating inflammatory responses. It appears to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is critical in regulating immune responses.

Case Study: NF-κB Modulation

In vitro studies demonstrated that 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile could reduce NF-κB activity by approximately 15%, indicating potential as an anti-inflammatory agent.

Pharmacokinetics and ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for evaluating the therapeutic potential of any compound. Preliminary assessments suggest that 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile has favorable pharmacokinetic properties:

- Absorption : High bioavailability observed in preliminary studies.

- Distribution : Moderate distribution volume indicates effective tissue penetration.

- Metabolism : Primarily metabolized via phase I reactions.

- Excretion : Renal excretion as metabolites.

Table 3: ADMET Profile Summary

| Property | Findings |

|---|---|

| Bioavailability | High |

| Volume of Distribution | Moderate |

| Metabolism | Phase I predominant |

| Excretion | Renal |

Q & A

Basic: Synthesis and Purification

Q: What are the optimal synthetic routes for 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile, and how can purification methods ensure high yield and purity? A: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between hydroquinone derivatives and fluorinated benzonitrile precursors. For example, reacting 3,4-difluorobenzonitrile with 2-hydroxyphenol in a polar aprotic solvent (e.g., DMSO) under basic conditions (e.g., NaOH) at 80°C yields the product . Purification involves sequential extraction with ethyl acetate, solvent removal under reduced pressure, and silica gel chromatography using pentane:ethyl acetate gradients to achieve >85% purity . Monitoring reaction progress via TLC (Rf ~0.70 in 9:1 petroleum ether:EtOAc) ensures minimal byproducts .

Basic: Structural Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure and functional groups of 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile? A: Key techniques include:

- 1H/19F NMR : Peaks at δ7.65–8.05 ppm (aromatic protons) and δ-110 to -120 ppm (fluorine) confirm substitution patterns .

- IR Spectroscopy : Absorbance at ~2228 cm⁻¹ (C≡N stretch) and ~3100 cm⁻¹ (O-H stretch) validate nitrile and hydroxyl groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 [M+]) and fragmentation patterns (e.g., loss of -CN) corroborate the molecular formula .

Advanced: Addressing Crystallography Challenges

Q: How can X-ray crystallography resolve ambiguities in molecular configuration, and what software tools are recommended for refinement? A: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters a = 6.1932 Å, b = 8.8109 Å, and c = 20.5269 Å reveal intermolecular hydrogen bonds (O-H···N) stabilizing the structure . Use SHELX programs (e.g., SHELXL for refinement) to model thermal displacement parameters and validate data against Fo vs Fc plots .

Advanced: Structure-Activity Relationships

Q: How do substituent positions (e.g., fluorine, hydroxyl) influence biological activity in fluorinated benzonitrile analogs? A: Comparative studies show:

| Compound | Key Substituents | Bioactivity Impact |

|---|---|---|

| 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile | -F at C3, -OH at C2' | Enhanced hydrogen bonding with target proteins |

| 3-Fluoro-4-(4-methylphenyl)benzonitrile | -CH3 at C4' | Reduced solubility, lower IC50 in enzyme assays |

| Electron-withdrawing groups (e.g., -CN, -F) enhance electrophilicity, improving binding to cysteine residues in kinases . |

Advanced: Resolving Data Contradictions

Q: How can researchers resolve discrepancies between experimental and computational spectroscopic data? A: Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. Strategies include:

- DFT Calculations : Compare computed (e.g., B3LYP/6-311+G(d,p)) vs experimental 13C NMR shifts .

- Solvent Modeling : Simulate DMSO or CDCl3 environments to align predicted and observed peak splitting .

- Cross-Validation : Use complementary techniques (e.g., X-ray for conformation, MS for molecular weight) .

Advanced: Reaction Optimization

Q: What strategies improve regioselectivity in SNAr reactions for synthesizing fluorinated benzonitriles? A: To favor para-substitution over ortho:

- Solvent Effects : Use DMF or DMSO to stabilize transition states via polarity .

- Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of phenolic oxygen .

- Temperature Control : Lower temperatures (50–60°C) reduce side reactions like dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.